molecular formula C16H13F2NO4S2 B2628368 2,6-difluoro-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}benzene-1-sulfonamide CAS No. 2309797-31-5

2,6-difluoro-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}benzene-1-sulfonamide

Cat. No.: B2628368
CAS No.: 2309797-31-5
M. Wt: 385.4
InChI Key: ZOOYGQRMQRFZHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-difluoro-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}benzene-1-sulfonamide is a complex organic compound that features a combination of fluorinated benzene, furan, and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}benzene-1-sulfonamide typically involves multiple steps, including the formation of the furan and thiophene rings, followed by their integration into the benzene sulfonamide structure. Common synthetic routes may involve:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfone, while nucleophilic substitution of fluorine atoms can introduce various functional groups onto the benzene ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-difluoro-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}benzene-1-sulfonamide is unique due to its combination of furan and thiophene rings, which impart specific electronic and biological properties. The presence of fluorine atoms further enhances its stability and potential for diverse applications .

Properties

IUPAC Name

2,6-difluoro-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F2NO4S2/c17-10-3-1-4-11(18)16(10)25(21,22)19-9-12(20)14-6-7-15(24-14)13-5-2-8-23-13/h1-8,12,19-20H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOOYGQRMQRFZHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)S(=O)(=O)NCC(C2=CC=C(S2)C3=CC=CO3)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F2NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.